3-Butene-1,2-diol

Beschreibung

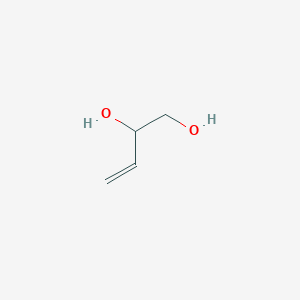

Structure

3D Structure

Eigenschaften

IUPAC Name |

but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870564 | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-06-3, 86161-40-2 | |

| Record name | 3-Butene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Butene-1,2-diol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 3-butene-1,2-diol. A key metabolite of the industrial chemical 1,3-butadiene, 3-butene-1,2-diol is a significant molecule in toxicological studies and a versatile chiral building block in organic synthesis. This document summarizes its physicochemical properties, provides detailed experimental methodologies for its synthesis and analysis, and includes visualizations of its chemical structure and metabolic origin.

Chemical Structure and Identification

3-Butene-1,2-diol, also known by synonyms such as 1,2-dihydroxy-3-butene and 3,4-dihydroxy-1-butene, is a four-carbon diol with a terminal double bond.[1] Its structure contains a chiral center at the carbon atom bearing the secondary hydroxyl group, leading to the existence of (R) and (S) enantiomers.

| Identifier | Value |

| IUPAC Name | but-3-ene-1,2-diol |

| CAS Number | 497-06-3[2][3] |

| Molecular Formula | C4H8O2[2][3] |

| SMILES | C=CC(O)CO |

| InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2[2][3] |

| InChI Key | ITMIAZBRRZANGB-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 3-butene-1,2-diol.

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | [4] |

| Boiling Point | 195 °C at 733 mmHg[1][5] | Experimental |

| Melting Point | 15.1 °C | Estimated[1][4] |

| Density | 1.047 g/mL at 25 °C[1][5] | Experimental |

| Refractive Index | n20/D 1.462 | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[1] | Experimental |

| Flash Point | 222 °F (105.6 °C) | [1][4] |

| Vapor Pressure | 0.102 mmHg at 25 °C | [4] |

Experimental Protocols

Synthesis of 3-Butene-1,2-diol from 3,4-Epoxy-1-butene

This protocol describes the synthesis of 3-butene-1,2-diol via the hydrolysis of 3,4-epoxy-1-butene. This reaction is catalyzed by epoxide hydrolases in biological systems and can be performed chemically.[1][5]

Materials:

-

3,4-Epoxy-1-butene

-

Dilute aqueous acid (e.g., 0.1 M H₂SO₄) or epoxide hydrolase enzyme

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a solution of 3,4-epoxy-1-butene in an appropriate solvent, add the dilute aqueous acid or the epoxide hydrolase preparation.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 3-butene-1,2-diol.

-

The crude product can be further purified by vacuum distillation.

Purification by Vacuum Distillation

Due to its relatively high boiling point, 3-butene-1,2-diol is best purified by vacuum distillation to prevent decomposition.

Materials:

-

Crude 3-butene-1,2-diol

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump and gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Place the crude 3-butene-1,2-diol and boiling chips into the distillation flask.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 195 °C.

-

Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of 3-butene-1,2-diol, for example, in biological samples after extraction.[6]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a modified polyethylene glycol phase)

Sample Preparation (for biological samples):

-

To a urine sample, add sodium chloride to saturation.

-

Extract the sample with isopropanol.

-

Centrifuge to separate the layers and collect the organic phase.

-

The extract can be directly injected or derivatized for improved volatility and peak shape if necessary.

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

The retention time of 3-butene-1,2-diol will be specific to the column and conditions used and should be determined by running a standard. Quantification can be achieved by using an internal standard and creating a calibration curve.[6]

Visualizations

Chemical Structure of 3-Butene-1,2-diol

Caption: 2D structure of 3-butene-1,2-diol.

Metabolic Formation of 3-Butene-1,2-diol

Caption: Formation of 3-butene-1,2-diol from 1,3-butadiene.

References

- 1. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-Butene-1,2-diol [webbook.nist.gov]

- 3. 3-Butene-1,2-diol [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 3-BUTENE-1,2-DIOL | 497-06-3 [chemicalbook.com]

- 6. Gas chromatographic determination of 3-butene-1,2-diol in urine samples after 1,3-butadiene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Butene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butene-1,2-diol, a versatile chiral building block and a significant metabolite of 1,3-butadiene. The document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly in the pharmaceutical and material sciences sectors.

Chemical Identity and Synonyms

3-Butene-1,2-diol is a vicinal diol containing a terminal double bond. Its chemical structure allows for chirality, making it a valuable precursor in asymmetric synthesis.

The primary Chemical Abstracts Service (CAS) number for the racemic mixture is 497-06-3 .[1][2][3] Specific stereoisomers have their own unique identifiers. A comprehensive list of its synonyms is provided below for clear identification in literature and chemical databases.

| Identifier Type | Value |

| CAS Number | 497-06-3[1][2][3] |

| (S)-Isomer CAS | 62214-39-5[4] |

| Molecular Formula | C4H8O2[1][2][3][4] |

| IUPAC Name | But-3-ene-1,2-diol[1] |

| Synonyms | 1,2-Dihydroxy-3-butene[1][3][5] |

| 1-Butene-3,4-diol[1][3][5] | |

| 3,4-Dihydroxy-1-butene[1][2][3][6] | |

| Erythrol[1][3][5] |

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of 3-Butene-1,2-diol, compiled from various sources. These parameters are crucial for experimental design, process development, and safety assessments.

| Property | Value | Unit |

| Molecular Weight | 88.11[1][7] | g/mol |

| Density | 1.047[1][6] | g/cm³ at 20°C |

| Boiling Point | 195 | °C at 733 mmHg[6] |

| Flash Point | 89.3 ± 16.4 | °C[4] |

| pKa | 13.68 ± 0.20 | (Predicted)[2] |

| LogP (Octanol/Water) | -0.79 | [1][4] |

| Refractive Index | 1.462 | at 20°C[6] |

| Appearance | Clear colorless liquid[1][2] | - |

| GHS Hazard Statements | H315, H319, H335[7] | - |

Biological and Pharmaceutical Relevance

3-Butene-1,2-diol is a major metabolite of 1,3-butadiene, a compound used extensively in the synthetic rubber industry and classified as a human carcinogen.[8] In biological systems, 1,3-butadiene is metabolized to 1,2-epoxy-3-butene, which is then hydrolyzed by epoxide hydrolases to form 3-butene-1,2-diol.[6][8] This metabolic pathway is of significant interest in toxicology and drug metabolism studies.

Due to its chiral nature, 3-butene-1,2-diol serves as a valuable starting material in the synthesis of enantiomerically pure pharmaceutical compounds.[9][10] Its dual functionality, possessing both hydroxyl groups and a vinyl group, allows for its incorporation into complex molecular architectures, making it a key intermediate in modern drug discovery.[9][10]

Experimental Protocols

Synthesis of 3-Butene-1,2-diol via Dihydroxylation of 1,3-Butadiene

This protocol describes a common method for the synthesis of vicinal diols from alkenes, adapted for 3-Butene-1,2-diol. The dihydroxylation of the terminal double bond of 1,3-butadiene can be achieved using various oxidizing agents. A widely used laboratory-scale method involves osmium tetroxide, though safer alternatives like potassium permanganate are also employed.

Objective: To synthesize 3-Butene-1,2-diol from 1,3-butadiene.

Reagents:

-

1,3-Butadiene

-

Osmium Tetroxide (OsO₄) - Note: Highly toxic, handle with extreme caution.

-

N-Methylmorpholine N-oxide (NMO) as a co-oxidant

-

Acetone/Water solvent mixture

-

Sodium sulfite

-

Magnesium sulfate

-

Dichloromethane

Procedure:

-

In a well-ventilated fume hood, dissolve N-Methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (10:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Bubble 1,3-butadiene (1 equivalent) through the cooled solution.

-

Add a catalytic amount of Osmium Tetroxide (e.g., 0.002 equivalents) to the reaction mixture.

-

Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product via flash column chromatography on silica gel to yield pure 3-Butene-1,2-diol.

Use as a Chiral Building Block: Synthesis of a Substituted Oxazolidinone

This protocol illustrates the use of 3-Butene-1,2-diol as a precursor for medicinally relevant heterocyclic compounds.[6]

Objective: To prepare a vinyl-substituted oxazolidinone ligand.

Reagents:

-

(S)-3-Butene-1,2-diol

-

Carbonyldiimidazole (CDI) or a similar phosgene equivalent

-

A primary amine (e.g., Benzylamine)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

Procedure:

-

To a solution of (S)-3-Butene-1,2-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (2.1 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add carbonyldiimidazole (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours until the intermediate cyclic carbonate is formed (monitor by TLC).

-

In a separate flask, prepare a solution of the primary amine (e.g., benzylamine, 1.2 equivalents) in anhydrous THF.

-

Add the amine solution to the reaction mixture containing the cyclic carbonate.

-

Heat the reaction to reflux and maintain for 12-18 hours.

-

After cooling to room temperature, quench the reaction carefully with water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired substituted oxazolidinone.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving 3-Butene-1,2-diol.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Butene-1,2-diol [webbook.nist.gov]

- 4. (S)-3-Butene-1,2-diol | CAS#:62214-39-5 | Chemsrc [chemsrc.com]

- 5. 3-Butene-1,2-diol (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Buy 3-Butene-1,2-diol | 497-06-3 [smolecule.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Analysis of 3-Butene-1,2-diol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Butene-1,2-diol (CAS: 497-06-3), a significant metabolite of 1,3-butadiene and a versatile chiral building block in organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information (NMR, IR, MS), the experimental protocols for its acquisition, and a logical workflow for these analytical techniques.

Molecular Structure:

-

Chemical Name: 3-Butene-1,2-diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The following data is predicted based on the analysis of structurally similar compounds, such as 3-buten-2-ol, and established chemical shift principles.

Table 1: Predicted ¹H NMR Data for 3-Butene-1,2-diol

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~5.85 | ddd | 1H | H-3 |

| ~5.30 | d | 1H | H-4a (trans) |

| ~5.15 | d | 1H | H-4b (cis) |

| ~4.10 | m | 1H | H-2 |

| ~3.65 | dd | 1H | H-1a |

| ~3.50 | dd | 1H | H-1b |

| ~2.5-3.5 | br s | 2H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Data for 3-Butene-1,2-diol has been reported in deuterated chloroform (CDCl₃).[4]

Table 2: ¹³C NMR Data for 3-Butene-1,2-diol

| Chemical Shift (δ) [ppm] | Assignment |

| ~138 | C-3 |

| ~116 | C-4 |

| ~74 | C-2 |

| ~66 | C-1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorptions for 3-Butene-1,2-diol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100 - 3010 | Medium | =C-H stretch (alkenyl) |

| 2950 - 2850 | Medium | C-H stretch (alkyl) |

| 1680 - 1620 | Variable | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (alcohol) |

| 990 and 910 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-Butene-1,2-diol is available through the NIST WebBook.[2]

Table 4: Key Mass Spectrometry Data for 3-Butene-1,2-diol

| m/z | Interpretation |

| 88 | Molecular Ion (M⁺) |

| 70 | [M - H₂O]⁺ |

| 57 | [M - CH₂OH]⁺ |

| 43 | [C₃H₃O]⁺ or [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Butene-1,2-diol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum, often using proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the empty IR spectrometer.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of 3-Butene-1,2-diol.

Caption: General workflow for the spectroscopic analysis of 3-Butene-1,2-diol.

Caption: Key fragmentation pathways for 3-Butene-1,2-diol in EI-MS.

References

An In-depth Technical Guide to the Stereoisomers of 3-Butene-1,2-diol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-butene-1,2-diol, focusing on their synthesis, distinct properties, and applications, particularly within the realm of drug development. This document is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and pharmacology.

Introduction to 3-Butene-1,2-diol and its Stereoisomers

3-Butene-1,2-diol is a four-carbon diol containing a terminal double bond. The presence of a chiral center at the C2 position gives rise to two stereoisomers: (R)-3-butene-1,2-diol and (S)-3-butene-1,2-diol. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms, leading to different interactions with other chiral molecules, a critical consideration in drug design and development.

The unique combination of a vicinal diol and a vinyl group makes these enantiomers valuable chiral building blocks in asymmetric synthesis.[1][2] Their utility extends to the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Physicochemical Properties

The enantiomers of 3-butene-1,2-diol share many physical properties but differ in their interaction with plane-polarized light. The racemic mixture is a clear, colorless liquid.[3]

| Property | (R)-3-Butene-1,2-diol | (S)-3-Butene-1,2-diol | Racemic 3-Butene-1,2-diol |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [4] | 88.11 g/mol [4] | 88.11 g/mol [5] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid[3] |

| Boiling Point | ~195 °C at 733 mmHg[3] | ~195 °C at 733 mmHg[3] | 195 °C at 733 mmHg[3] |

| Density | ~1.047 g/mL at 25 °C[3] | ~1.047 g/mL at 25 °C[3] | 1.047 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | ~1.462[3] | ~1.462[3] | 1.462[3] |

| Specific Rotation [α]D | Data not available | Data not available | 0° |

Synthesis of Enantiomerically Pure 3-Butene-1,2-diol

The preparation of enantiomerically pure (R)- and (S)-3-butene-1,2-diol is crucial for their application in asymmetric synthesis and pharmacological studies. Several methods have been developed to achieve this, primarily through asymmetric dihydroxylation of 1,3-butadiene or enzymatic resolution of the racemic diol.

Asymmetric Synthesis via Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of vicinal diols from olefins.[6][7] By using commercially available AD-mix-α or AD-mix-β, which contain a chiral ligand, 1,3-butadiene can be dihydroxylated to yield the corresponding (S) or (R)-3-butene-1,2-diol with high enantiomeric excess.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For 3-butene-1,2-diol, lipases can be used to selectively acylate one of the enantiomers, which can then be separated from the remaining unreacted enantiomer.[8]

Experimental Protocols

Synthesis of (S)-3-Butene-1,2-diol from Diethyl L-tartrate

This protocol is adapted from methodologies involving the transformation of tartaric acid derivatives.[9][10][11][12]

Materials:

-

L-(+)-Diethyl tartrate

-

Thionyl chloride

-

Dimethylformamide (DMF)

-

Lithium bromide (LiBr)

-

1,2-Dimethoxyethane (DME)

-

Zinc dust

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To L-(+)-diethyl tartrate, add thionyl chloride dropwise, followed by a catalytic amount of DMF.

-

Slowly heat the solution to approximately 50°C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add lithium bromide in portions. Heat the resulting mixture at 60-70°C for 12 hours.

-

Add zinc dust and a small amount of water, and continue stirring at the same temperature for 2 hours.

-

After cooling, filter the mixture through Celite and wash the residue with water and ethyl acetate.

-

Separate the aqueous phase, acidify with concentrated HCl, and extract with ethyl acetate.

-

Combine the organic extracts, wash with saturated sodium chloride and sodium bicarbonate solutions, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield (S)-3-butene-1,2-diol.

Enzymatic Resolution of Racemic 3-Butene-1,2-diol

This protocol is a general procedure based on lipase-catalyzed transesterification.[8][13][14][15]

Materials:

-

Racemic 3-butene-1,2-diol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate or vinyl butanoate)

-

Organic solvent (e.g., heptane or diisopropyl ether)

-

Phosphate buffer (for aqueous systems)

Procedure:

-

Dissolve racemic 3-butene-1,2-diol and the acyl donor in the chosen organic solvent in a reaction vessel.

-

Add the immobilized lipase to the solution.

-

Stir the mixture at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

-

The unreacted (R)- or (S)-3-butene-1,2-diol and the corresponding ester can be separated by column chromatography.

-

The ester can be hydrolyzed back to the other enantiomer of 3-butene-1,2-diol using a base such as sodium hydroxide.

Chiral HPLC Analysis of 3-Butene-1,2-diol Enantiomers

This protocol provides a general guideline for the separation of 3-butene-1,2-diol enantiomers.[16][17][18][19]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

-

A chiral stationary phase column, such as (S,S)-Whelk-O 1 or a similar Pirkle-type column, is often effective for separating diol enantiomers.[18]

Mobile Phase:

-

A mixture of n-hexane and a polar modifier like ethanol is typically used. A common starting composition is n-hexane:ethanol (97:3, v/v).[18] The optimal ratio may need to be determined empirically.

Procedure:

-

Prepare a standard solution of racemic 3-butene-1,2-diol in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

-

The two enantiomers should elute as separate peaks. The retention times will be characteristic of each enantiomer under the specific chromatographic conditions.

NMR Spectroscopic Characterization

NMR spectroscopy is used to confirm the structure of the synthesized diols. While the NMR spectra of the two enantiomers are identical in an achiral solvent, chiral derivatizing agents can be used to distinguish them.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the diol in a deuterated solvent (e.g., CDCl₃ or D₂O).

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~1.2-1.3 ppm: Doublet, corresponding to the methyl protons of any potential isomeric impurity like 3-buten-2-ol.[20]

-

δ ~3.5-3.8 ppm: Multiplet, corresponding to the -CH₂OH protons.

-

δ ~4.1-4.3 ppm: Multiplet, corresponding to the -CH(OH)- proton.

-

δ ~5.1-5.4 ppm: Multiplet, corresponding to the =CH₂ protons.

-

δ ~5.7-5.9 ppm: Multiplet, corresponding to the =CH- proton.

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~66 ppm: -CH₂OH

-

δ ~73 ppm: -CH(OH)-

-

δ ~115 ppm: =CH₂

-

δ ~138 ppm: =CH-

Application in Drug Development: Inhibition of Glycerol Dehydratase

Enantiomerically pure 3-butene-1,2-diol serves as a valuable tool in studying enzyme mechanisms and as a potential lead for drug development. One notable example is its role as an inhibitor of coenzyme B₁₂-dependent glycerol dehydratase.[21][22]

Glycerol dehydratase is an enzyme that catalyzes the conversion of glycerol to 3-hydroxypropanal.[22] This pathway is of interest in biofuel production and as a potential target for antimicrobial agents. 3-Butene-1,2-diol acts as a competitive inhibitor of this enzyme.[21] The vinyl group of the inhibitor is thought to lead to the formation of a stabilized radical intermediate at the enzyme's active site, thereby interrupting the catalytic cycle.[21][23]

Kinetic studies have shown that racemic 3-butene-1,2-diol is a competitive inhibitor of glycerol dehydratase with a Ki of 0.21 mM and an inactivation rate constant (ki) of 5.0 x 10⁻² s⁻¹.[21] Further investigation into the inhibitory activity of the individual enantiomers could provide valuable insights for the design of more potent and selective inhibitors.

Conclusion

The stereoisomers of 3-butene-1,2-diol are versatile chiral building blocks with significant potential in organic synthesis and drug development. The ability to produce these compounds in high enantiomeric purity through methods like Sharpless asymmetric dihydroxylation and enzymatic resolution is key to unlocking their utility. Their application as specific enzyme inhibitors highlights their importance as tools for biochemical research and as starting points for the development of novel therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to effectively synthesize, characterize, and utilize these valuable chiral molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Butene-1,2-diol (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. scispace.com [scispace.com]

- 4. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Butene-1,2-diol [webbook.nist.gov]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. US5189200A - Process for the stereoselective transformation of a diol to an alcohol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 12. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]

- 21. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase [frontiersin.org]

- 23. On the reaction of glycerol dehydratase with but-3-ene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Racemic and Enantiomerically Pure 3-Butene-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butene-1,2-diol is a valuable chiral building block in organic synthesis, providing access to a variety of complex molecules, including pharmaceuticals and natural products. Its vicinal diol and vinyl functionalities allow for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to both racemic and enantiomerically pure 3-butene-1,2-diol. Detailed experimental protocols for key methodologies, quantitative data for comparison, and logical workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. The core synthetic approaches covered include the dihydroxylation of 1,3-butadiene, the hydrolysis of 3,4-epoxy-1-butene (butadiene monoxide), and the enzymatic kinetic resolution of the racemic diol.

Introduction

The strategic importance of small, functionalized chiral molecules in drug discovery and development is well-established. 3-Butene-1,2-diol, with its C4 backbone, two stereocenters, and a terminal double bond, represents a versatile synthon for the construction of more complex chiral structures. The diol moiety can be readily derivatized or cleaved, while the vinyl group is amenable to a wide range of transformations, including oxidation, reduction, and carbon-carbon bond formation. This guide details the most prevalent and effective methods for the synthesis of this key intermediate in both its racemic and enantiomerically enriched forms.

Synthetic Strategies

The synthesis of 3-butene-1,2-diol can be broadly categorized into three main approaches: the direct oxidation of a C4 precursor like 1,3-butadiene, the functionalization of an oxygenated C4 precursor such as 3,4-epoxy-1-butene, and the resolution of a racemic mixture of the diol. Additionally, bio-based routes from renewable resources like erythritol are emerging as sustainable alternatives.

Dihydroxylation of 1,3-Butadiene

The direct dihydroxylation of 1,3-butadiene is a straightforward approach to access 3-butene-1,2-diol. Both racemic and asymmetric versions of this transformation are well-established.

The racemic dihydroxylation of 1,3-butadiene can be achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). A practical, Sharpless-style racemic dihydroxylation protocol utilizes the achiral ligand quinuclidine to accelerate the reaction.

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[1][2] By employing a chiral quinine ligand, it is possible to obtain either the (R,R) or (S,S) enantiomer of the diol with high enantiomeric excess (ee). The commercially available AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) provide reliable access to the corresponding diol enantiomers.[3]

Synthesis from 3,4-Epoxy-1-butene (Butadiene Monoxide)

The hydrolysis of commercially available 3,4-epoxy-1-butene provides another direct route to 3-butene-1,2-diol.

The acid-catalyzed hydrolysis of racemic 3,4-epoxy-1-butene yields racemic 3-butene-1,2-diol. This method is straightforward but does not offer stereochemical control.

While the palladium-catalyzed asymmetric amination of racemic butadiene monoxide has been reported, the analogous enantioselective hydrolysis to afford enantiomerically enriched 3-butene-1,2-diol is less documented in readily available literature.[4] This remains an area for potential development, likely involving a chiral palladium catalyst to facilitate the enantioselective ring-opening of the epoxide with water.

Enzymatic Kinetic Resolution

Kinetic resolution is an effective strategy for separating a racemic mixture of 3-butene-1,2-diol into its constituent enantiomers. This is typically achieved through the enantioselective acylation of the diol catalyzed by a lipase.

Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase are highly effective for this transformation. The enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Both enantiomers can be obtained with very high enantiomeric purity (≥99% ee).

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Racemic Synthesis of 3-Butene-1,2-diol

| Method | Starting Material | Reagents | Yield (%) | Reference |

| Dihydroxylation | 1,3-Butadiene | OsCl₃ (cat.), K₃Fe(CN)₆, Quinuclidine | High (e.g., 78-98% for analogous alkenes) | [5] |

| Hydrolysis | 3,4-Epoxy-1-butene | H₂SO₄ (aq) | Moderate to High | General Knowledge |

Table 2: Enantioselective Synthesis of 3-Butene-1,2-diol

| Method | Starting Material | Reagents | Enantiomer | Yield (%) | ee (%) | Reference |

| Sharpless AD | 1,3-Butadiene | AD-mix-β | (R,R) | Moderate | High | [3][6] |

| Sharpless AD | 1,3-Butadiene | AD-mix-α | (S,S) | Moderate | High | [3][6] |

| Enzymatic KR | (±)-3-Butene-1,2-diol derivative | CALB, Acyl donor | (R)-diol & (S)-ester | ~27-29% (for each) | ≥99 | N/A |

Experimental Protocols

Racemic Dihydroxylation of 1,3-Butadiene (Sharpless-Style)

Principle: This method utilizes a catalytic amount of osmium trichloride and stoichiometric potassium ferricyanide as the oxidant in the presence of the achiral ligand quinuclidine to produce racemic 3-butene-1,2-diol.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butyl alcohol (50 mL) and water (50 mL) is prepared.

-

To this solvent mixture, add potassium ferricyanide (K₃Fe(CN)₆, 3.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and quinuclidine (1.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add osmium trichloride (OsCl₃, 0.002 equiv.) to the stirred mixture.

-

1,3-Butadiene (1.0 equiv., condensed at low temperature or bubbled through the solution) is then added.

-

The reaction mixture is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (Na₂SO₃).

-

The mixture is stirred for an additional hour, and then the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic 3-butene-1,2-diol, which can be purified by column chromatography.

Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene

Principle: This protocol uses the commercially available AD-mix-β to synthesize (R,R)-3-butene-1,2-diol. A similar procedure using AD-mix-α would yield the (S,S)-enantiomer.

Procedure:

-

To a round-bottom flask, add a mixture of tert-butyl alcohol (50 mL) and water (50 mL) and cool to 0 °C.

-

Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both layers are clear.

-

Add methanesulfonamide (CH₃SO₂NH₂, 1.0 equiv.).

-

1,3-Butadiene (1.0 equiv., condensed at low temperature or bubbled through the solution) is added to the stirred mixture.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for 1 hour.

-

Ethyl acetate (50 mL) is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the enantiomerically enriched 3-butene-1,2-diol. The enantiomeric excess can be determined by chiral HPLC or by analysis of a chiral derivative (e.g., Mosher's ester) by NMR spectroscopy.

Racemic Hydrolysis of 3,4-Epoxy-1-butene

Principle: This is a simple acid-catalyzed ring-opening of the epoxide with water as the nucleophile to produce the racemic diol.

Procedure:

-

To a solution of 3,4-epoxy-1-butene (1.0 equiv.) in a mixture of acetone and water (1:1, v/v), add a catalytic amount of sulfuric acid (e.g., 1 mol%).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Enzymatic Kinetic Resolution of (±)-3-Butene-1,2-diol

Principle: This method involves the selective acylation of one enantiomer of a racemic 3-butene-1,2-diol derivative using Candida antarctica lipase B (CALB), leaving the other enantiomer unreacted. The esterified and unreacted diol can then be separated.

Procedure:

-

Preparation of a racemic ester (e.g., 2-hydroxy-3-butenyl acetate): Acetylate racemic 3-butene-1,2-diol using a standard procedure (e.g., acetic anhydride and pyridine) to protect the primary alcohol, yielding racemic 2-hydroxy-3-butenyl acetate. Purify the product by column chromatography.

-

Enzymatic Resolution: a. To a solution of racemic 2-hydroxy-3-butenyl acetate (1.0 equiv.) in an organic solvent (e.g., hexane or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (1.5 equiv.). b. Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The amount of enzyme will need to be optimized but can start at 10-20% by weight of the substrate. c. Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. d. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed diester. e. Filter off the immobilized enzyme (which can often be reused). f. Remove the solvent under reduced pressure. g. Separate the unreacted (S)-2-hydroxy-3-butenyl acetate from the (R)-1,2-diacetoxy-3-butene by column chromatography. h. The separated enantiomers can be deprotected (e.g., by hydrolysis) to yield the enantiomerically pure (R)- and (S)-3-butene-1,2-diols.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis of racemic and enantiomerically pure 3-butene-1,2-diol.

Figure 1: General synthetic pathways to racemic and enantiopure 3-butene-1,2-diol.

Figure 2: Decision workflow for the dihydroxylation of 1,3-butadiene.

Figure 3: Workflow for the enzymatic kinetic resolution of 3-butene-1,2-diol.

Conclusion

The synthesis of 3-butene-1,2-diol can be accomplished through several effective methods, each with its own advantages and disadvantages. For the preparation of racemic material, the dihydroxylation of 1,3-butadiene or the hydrolysis of 3,4-epoxy-1-butene are both viable and straightforward options. For the synthesis of enantiomerically pure diols, the Sharpless asymmetric dihydroxylation offers a direct and highly enantioselective route from 1,3-butadiene. Alternatively, the enzymatic kinetic resolution of a racemic derivative of the diol provides access to both enantiomers with excellent optical purity. The choice of synthetic route will ultimately depend on factors such as the desired stereochemistry, scale of the reaction, cost and availability of reagents, and the specific requirements of the subsequent synthetic steps. This guide provides the necessary technical information to enable researchers to make an informed decision and successfully implement the synthesis of this valuable chiral building block.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

3-Butene-1,2-diol: A Key Metabolite in 1,3-Butadiene-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene (BD), a significant environmental and occupational pollutant, is a known human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive epoxide intermediates. One of the major metabolites in this pathway is 3-butene-1,2-diol (B-diol), formed via the hydrolysis of 1,2-epoxy-3-butene. While historically considered a detoxification product, recent evidence suggests B-diol can be further metabolized to genotoxic species, playing a complex role in the overall carcinogenicity of 1,3-butadiene. This technical guide provides a comprehensive overview of the formation of B-diol, its downstream metabolic fate, quantitative data on its formation and toxicity, detailed experimental protocols for its analysis, and insights into the signaling pathways affected by 1,3-butadiene's reactive metabolites.

Introduction to 1,3-Butadiene and its Metabolism

1,3-Butadiene is a colorless gas used extensively in the production of synthetic rubber and plastics. Human exposure occurs through industrial emissions, vehicle exhaust, and cigarette smoke. The carcinogenicity of BD is not due to the parent compound itself, but rather its metabolic activation by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, into reactive epoxides. These epoxides, including 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD), are electrophilic and can form adducts with DNA and other macromolecules, leading to genotoxicity.

The Metabolic Formation of 3-Butene-1,2-diol

The primary pathway for the formation of 3-butene-1,2-diol involves a two-step enzymatic process.

-

Oxidation of 1,3-Butadiene: CYP2E1 catalyzes the initial oxidation of 1,3-butadiene to its monoepoxide derivative, 1,2-epoxy-3-butene (EB). This is a critical activation step. While other P450 isoforms like CYP2A6 may play a role, CYP2E1 is considered the major catalyst in human liver microsomes.[1]

-

Hydrolysis of 1,2-Epoxy-3-butene: The resulting epoxide, EB, is a substrate for epoxide hydrolase (EH). This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of 3-butene-1,2-diol.[2] This diol is a significant metabolite found in both mice and rats after exposure to 1,3-butadiene.[2]

Quantitative Data on Metabolism and Toxicity

Significant species differences exist in the metabolism of 1,3-butadiene, which contributes to the observed variations in carcinogenicity, with mice being more susceptible than rats. Humans are generally considered to be less sensitive than mice. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Epoxide Hydrolase in Liver Microsomes

| Species | Apparent Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Mouse | 1.5 | 19 | [3] |

| Rat | 0.7 | 17 | [3] |

| Human | 0.5 | 14 | [3] |

Table 2: Blood Concentrations of 3-Butene-1,2-diol (B-diol) and Other Metabolites in Male Rodents After 1,3-Butadiene Exposure

| Exposure Conc. (ppm) | Species | B-diol (µmol/L) | EBD (µmol/L) | DEB (µmol/L) | Reference |

| 150 | Rat | ~10 | 9.5 | Not Detected | |

| 300 | Rat | ~20 | ~8 | Not Detected | |

| 600 | Rat | ~35 | ~5 | Not Detected | |

| 1200 | Rat | ~60 | ~3 | Not Detected | |

| 150 | Mouse | ~15 | ~30 | ~1.0 | |

| 300 | Mouse | ~25 | 42 | ~1.5 | |

| 600 | Mouse | ~40 | ~30 | ~2.0 | |

| 1200 | Mouse | ~60 | ~20 | ~3.0 |

EBD: 3,4-Epoxy-1,2-butanediol; DEB: 1,2:3,4-Diepoxybutane

Table 3: Acute Toxicity of 3-Butene-1,2-diol in Male Rodents

| Species | Dose (mg/kg) | Endpoint | Observations | Reference |

| Sprague-Dawley Rat | 250 | Mortality | 50% (2 out of 4) died within 24 hours. | [2] |

| Sprague-Dawley Rat | 250 | Clinical Signs | Hypoglycemia, lethargy, seizures. | [2] |

| Sprague-Dawley Rat | 250 | Pathology | Liver lesions observed at 4 hours post-treatment. | [2] |

| B6C3F1 Mouse | 250 | Mortality | No deaths observed. | [2] |

| B6C3F1 Mouse | 250 | Clinical Signs | Modest alterations of liver integrity tests. | [2] |

Downstream Metabolism and Role in Toxicity

While the formation of B-diol from EB is a detoxification step in the sense that it removes a reactive epoxide, B-diol is not an inert end-product. It can be further oxidized by CYP450 enzymes to form 3,4-epoxy-1,2-butanediol (EBD), another genotoxic metabolite. EBD, along with DEB, contributes to the formation of DNA adducts, which are critical initiating events in carcinogenesis. The ultimate toxicity of 1,3-butadiene is therefore dependent on the balance between the rates of formation and detoxification of these various epoxide metabolites.

The genotoxicity of 1,3-butadiene's metabolites, particularly DEB, is well-documented. DEB is a potent cross-linking agent, capable of forming DNA-DNA and DNA-protein crosslinks.[2][4] These lesions are particularly challenging for cellular DNA repair machinery and can lead to chromosomal aberrations, micronuclei formation, and mutations.

DNA Damage Response and Signaling Pathways

The DNA adducts and crosslinks formed by the epoxide metabolites of 1,3-butadiene trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity.

Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA double-strand breaks and stalled replication forks, which can be consequences of DNA crosslinks.[5][6][7][8][9] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[6] This signaling cascade can lead to several cellular outcomes, including:

-

Cell Cycle Arrest: To provide time for DNA repair.

-

Activation of DNA Repair Pathways: Such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR) to remove the DNA adducts and repair the damage.

-

Apoptosis: Programmed cell death, to eliminate cells with irreparable damage.

Experimental Protocols

Quantification of 3-Butene-1,2-diol in Urine by GC/MS

This protocol is adapted from a method used for the analysis of rat urine samples following inhalation exposure to 1,3-butadiene.[10][11]

1. Sample Preparation and Extraction:

- Collect urine samples and store at -20°C until analysis.

- Thaw samples and centrifuge to remove any precipitates.

- To 1 mL of urine, add an internal standard (e.g., a deuterated analog of B-diol).

- Saturate the sample with sodium chloride (NaCl) to improve extraction efficiency.

- Perform a liquid-liquid extraction with 2 mL of isopropanol.

- Vortex the mixture vigorously and then centrifuge to separate the phases.

- Carefully transfer the upper isopropanol layer to a clean vial for analysis.

2. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

- Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a polar column like a DB-WAX).

- Injection: Inject 1-2 µL of the extract in splitless mode.

- Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C) to elute the analyte.

- Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

- Data Acquisition: Use selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity. For B-diol, a characteristic ion such as m/z 57 can be used.[10][11]

3. Quantification:

- Prepare a calibration curve using standards of B-diol of known concentrations.

- Calculate the concentration of B-diol in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Micronucleus Assay in Human Lymphocytes

This protocol is a generalized procedure based on established methods for assessing the genotoxicity of chemicals.[3][12][13][14][15]

1. Cell Culture and Exposure:

- Isolate human peripheral blood lymphocytes from healthy, non-smoking donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

- Culture the lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, antibiotics, and a mitogen (phytohemagglutinin, PHA) to stimulate cell division.

- After a pre-incubation period (e.g., 24 hours), add various concentrations of 3-butene-1,2-diol (or other metabolites) to the cultures. Include appropriate negative (vehicle) and positive (e.g., mitomycin C) controls. If metabolic activation is required, a rat liver S9 fraction can be included.

2. Cytokinesis Block:

- Approximately 44 hours after PHA stimulation, add cytochalasin-B to the cultures. Cytochalasin-B inhibits cytokinesis (cytoplasmic division) without affecting nuclear division, leading to the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during the exposure period.[14]

3. Harvesting and Slide Preparation:

- At approximately 72 hours post-stimulation, harvest the cells by centrifugation.

- Treat the cells with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

- Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step several times.

- Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

- Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

- Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

- Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nuclei but smaller in size.

Conclusion and Future Directions

3-Butene-1,2-diol is a pivotal metabolite in the biotransformation of 1,3-butadiene. While its formation from 1,2-epoxy-3-butene represents a detoxification step, its subsequent oxidation to the genotoxic epoxide EBD highlights its contribution to the overall carcinogenic potential of the parent compound. The balance of metabolic activation and detoxification pathways, which varies significantly across species, is a key determinant of susceptibility to 1,3-butadiene-induced cancer.

Future research should focus on further elucidating the kinetic parameters of CYP2E1 in 1,3-butadiene oxidation across different populations to refine risk assessment models. Additionally, a deeper understanding of the specific DNA repair pathways involved in processing the adducts formed from B-diol's downstream metabolites will be crucial for developing potential intervention strategies and for better predicting individual susceptibility to 1,3-butadiene toxicity. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers working to unravel the complex mechanisms of 1,3-butadiene carcinogenesis.

References

- 1. Human liver microsomes are efficient catalysts of 1,3-butadiene oxidation: evidence for major roles by cytochromes P450 2A6 and 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. experts.llu.edu [experts.llu.edu]

- 6. researchgate.net [researchgate.net]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.llu.edu [experts.llu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Dose-dependent excretion of unconjugated 3-butene-1,2-diol measured in urine with a gc/ms after 1,3-butadiene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Micronucleus Assays with Human Lymphocytes for <i>in Vitro</i> Genetic Toxicology Testing [ouci.dntb.gov.ua]

- 14. crpr-su.se [crpr-su.se]

- 15. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of 3-Butene-1,2-diol Synthesis: A Technical Guide

An In-depth Exploration of the Discovery, Historical Evolution, and Modern Synthetic Methodologies for a Versatile Chiral Building Block.

Introduction

3-Butene-1,2-diol, a vicinal diol with a terminal double bond, has emerged as a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique trifunctional nature, possessing two stereocenters and a reactive vinyl group, allows for diverse chemical transformations, making it a valuable synthon for introducing chirality and functionality into complex molecules. This technical guide provides a comprehensive overview of the discovery and history of 3-butene-1,2-diol synthesis, detailing the evolution from early general methods for diol preparation to modern, highly efficient, and stereoselective routes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Historical Perspective: The Dawn of Diol Synthesis

The precise first synthesis of 3-butene-1,2-diol is not prominently documented in early chemical literature, which often focused on simpler, saturated glycols. The broader history of vicinal diol synthesis dates back to the 19th century with Charles-Adolphe Wurtz's pioneering work on ethylene glycol in 1856.[1][2][3] Early methods for preparing unsaturated diols were often extensions of reactions developed for their saturated counterparts and typically involved the dihydroxylation of the corresponding diene, 1,3-butadiene, or the hydrolysis of its epoxide. These early methods were often characterized by low yields and a lack of stereocontrol, producing racemic mixtures.

One of the early approaches to synthesizing unsaturated diols involved the hydrolysis of dichlorinated butenes. For instance, the hydrolysis of 1,4-dichloro-2-butene, a byproduct of chloroprene synthesis from 1,3-butadiene, yields a mixture of 3-butene-1,2-diol and 2-butene-1,4-diol.[4] Isomerization of the more readily available 2-butene-1,4-diol, itself synthesized from the hydrogenation of 2-butyne-1,4-diol (a product of Reppe chemistry), also provided a route to 3-butene-1,2-diol, albeit often in modest yields.[4][5]

The development of more controlled oxidation methods for alkenes, such as the use of permanganate (Baeyer's test) and osmium tetroxide, laid the groundwork for more direct and higher-yielding syntheses of vicinal diols, including 3-butene-1,2-diol. However, achieving high levels of chemo- and stereoselectivity remained a significant challenge for many decades.

Modern Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the synthesis of 3-butene-1,2-diol, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. Modern methods are characterized by their high efficiency, selectivity, and sustainability.

Hydrolysis of 3,4-Epoxy-1-butene

The acid-catalyzed hydrolysis of 3,4-epoxy-1-butene (butadiene monoxide) is a fundamental and widely employed method for the synthesis of racemic 3-butene-1,2-diol.[6][7] This reaction proceeds via a protonated epoxide intermediate, which is then attacked by water.

Caption: Acid-catalyzed hydrolysis of 3,4-epoxy-1-butene.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation of 3,4-Epoxy-1-butene

A significant breakthrough in the enantioselective synthesis of 3-butene-1,2-diol was the development of a palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. This method provides access to the highly valuable (R)-3-butene-1,2-diol with high yield and enantiomeric excess.[1][8][9]

Caption: Palladium-catalyzed synthesis of (R)-3-butene-1,2-diol.

Continuous Flow Deoxydehydration of Erythritol

In a move towards sustainable chemistry, a continuous flow process for the deoxydehydration of bio-based erythritol has been developed to produce 3-butene-1,2-diol.[8] This method utilizes high temperatures and pressures to achieve a rapid and efficient conversion.

Caption: Continuous flow synthesis from erythritol.

Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene

The Sharpless asymmetric dihydroxylation provides a powerful tool for the enantioselective synthesis of vicinal diols from alkenes.[10][11] While the direct dihydroxylation of 1,3-butadiene can lead to a mixture of products, under carefully controlled conditions, it can be a viable route to chiral 3-butene-1,2-diol. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant.

Caption: Sharpless asymmetric dihydroxylation of 1,3-butadiene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the modern synthetic methods described.

| Synthesis Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Acid-Catalyzed Hydrolysis | 3,4-Epoxy-1-butene | H₂SO₄ (catalytic) | Water | 80 | ~60-70 | Racemic | [12] |

| Palladium-Catalyzed Asymmetric Transformation | 3,4-Epoxy-1-butene | Pd(OAc)₂, P(o-tol)₃, Chiral Ligand | Acetonitrile/Water | 90-95 | 84 | 85 ((R)-enantiomer) | [1][8][9] |

| Continuous Flow Deoxydehydration | Erythritol | Deoxydehydration Reagent | - | 225-275 | High | Racemic | [8] |

| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | OsO₄ (cat.), (DHQD)₂-PHAL, K₃[Fe(CN)₆] | t-BuOH/Water | 0 - rt | Moderate | High (enantiomer dependent on ligand) | [13] |

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 3,4-Epoxy-1-butene[14]

-

To a stirred solution of 3,4-epoxy-1-butene (1 equivalent) in water, a catalytic amount of sulfuric acid (e.g., 0.1 mol%) is added.

-

The mixture is heated to 80 °C and stirred for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 3-butene-1,2-diol.

Protocol 2: Palladium-Catalyzed Synthesis of (R)-3-Butene-1,2-diol[9]

-

To a solution of 3,4-epoxy-1-butene (1 equivalent) in a mixture of acetonitrile and water are added palladium(II) acetate (0.025 mol%), tri(o-tolyl)phosphine (0.05 mol%), and a suitable chiral ligand (e.g., a chiral phosphine or diamine ligand, 0.03 mol%).

-

The reaction mixture is heated to 90-95 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by chiral high-performance liquid chromatography (HPLC) to determine both conversion and enantiomeric excess.

-

After completion, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The remaining aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (R)-3-butene-1,2-diol.

Protocol 3: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene (General Procedure)[12][13]

-

To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature are added the AD-mix-β (for the (S,S)-diol) or AD-mix-α (for the (R,R)-diol) and methanesulfonamide.

-

The mixture is cooled to 0 °C, and 1,3-butadiene is bubbled through the solution or added as a condensed liquid (1 equivalent).

-

The reaction is stirred at 0 °C for 6-24 hours, or until the starting material is consumed as monitored by GC.

-

Solid sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude diol is purified by flash chromatography on silica gel.

Spectroscopic Data

The identity and purity of 3-butene-1,2-diol are confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85 (ddd, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 4.30 (m, 1H), 3.70 (dd, 1H), 3.50 (dd, 1H), 2.50 (br s, 2H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 116.0, 74.0, 66.0.

-

Mass Spectrometry (EI): m/z (%) 88 (M+), 70, 57, 43.[4]

Conclusion

The synthesis of 3-butene-1,2-diol has evolved significantly from its early, non-selective preparations to the sophisticated, highly enantioselective methodologies available today. The development of catalytic asymmetric methods has been particularly transformative, enabling the efficient production of this valuable chiral building block for the pharmaceutical and fine chemical industries. Future research will likely focus on further improving the sustainability of these processes, for instance, through the use of more environmentally benign catalysts and renewable starting materials, as exemplified by the continuous flow synthesis from erythritol. The continued innovation in the synthesis of 3-butene-1,2-diol will undoubtedly expand its applications in the creation of novel and complex molecules with significant biological and material properties.

References

- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 3-Butene-1,2-diol [webbook.nist.gov]

- 5. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 6. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. A versatile biobased continuous flow strategy for the production of 3-butene-1,2-diol and vinyl ethylene carbonate from erythritol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. www2.oberlin.edu [www2.oberlin.edu]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Physical Properties of 3-Butene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Butene-1,2-diol, specifically its boiling point and density. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization to guide laboratory practices.

Physical Properties of 3-Butene-1,2-diol

3-Butene-1,2-diol, also known as 1,2-dihydroxy-3-butene, is a chemical intermediate with applications in various synthetic processes. A clear understanding of its physical properties is crucial for its handling, purification, and use in chemical reactions.

Data Presentation

The following table summarizes the key physical properties of 3-Butene-1,2-diol based on available literature data.

| Physical Property | Value | Conditions |

| Boiling Point | 195 °C | at 733 mmHg |

| 196.5 °C | at standard pressure | |

| Density | 1.047 g/mL | at 25 °C |

| 1.053 g/mL | at 20 °C |

Experimental Protocols

Accurate determination of the physical properties of 3-Butene-1,2-diol is essential for its characterization. The following sections detail standard experimental methodologies for determining its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of a liquid.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of 3-Butene-1,2-diol (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.